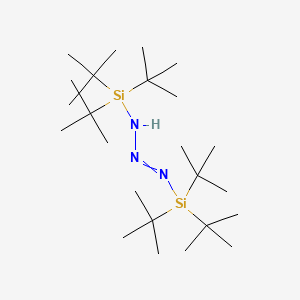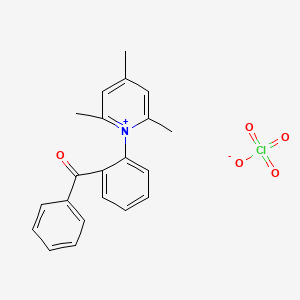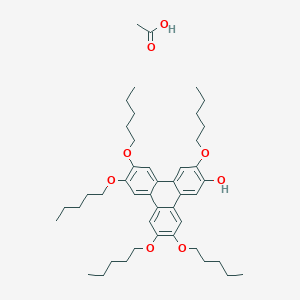
4-Benzamidobenzene-1-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzamidobenzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their reactivity and are often used in organic synthesis and chemical research. The structure of this compound consists of a benzene ring substituted with a benzamido group and a sulfonyl azide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamidobenzene-1-sulfonyl azide typically involves the diazotransfer reaction. One common method is the reaction of 4-benzamidobenzene-1-sulfonyl chloride with sodium azide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the synthesis of sulfonyl azides can be achieved using safer and more efficient methods. For example, the use of imidazole-1-sulfonyl azide hydrochloride as a diazo donor has been reported to be effective and scalable. This reagent can be prepared in a one-pot reaction from inexpensive materials and is shelf-stable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzamidobenzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethylsulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
4-Benzamidobenzene-1-sulfonyl azide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzamidobenzene-1-sulfonyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by its ability to act as a nucleophile or participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzamidobenzene-1-sulfonyl chloride: Similar structure but with a chloride group instead of an azide group.
4-Benzamidobenzene-1-sulfonamide: Similar structure but with an amide group instead of an azide group.
4-Benzamidobenzene-1-sulfonyl hydrazide: Similar structure but with a hydrazide group instead of an azide group.
Uniqueness
4-Benzamidobenzene-1-sulfonyl azide is unique due to its azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific applications .
Eigenschaften
CAS-Nummer |
89565-13-9 |
|---|---|
Molekularformel |
C13H10N4O3S |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
N-(4-azidosulfonylphenyl)benzamide |
InChI |
InChI=1S/C13H10N4O3S/c14-16-17-21(19,20)12-8-6-11(7-9-12)15-13(18)10-4-2-1-3-5-10/h1-9H,(H,15,18) |
InChI-Schlüssel |
DQLXBCOLPRGAGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)

![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)




![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
